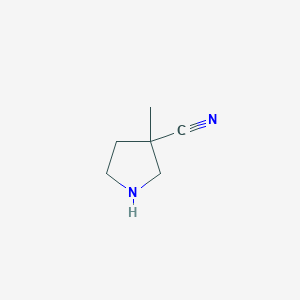![molecular formula C21H22N4O2 B2833510 4-(dimethylamino)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 887887-83-4](/img/structure/B2833510.png)
4-(dimethylamino)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a benzamide group, a dimethylamino group, a tetrahydronaphthalen group, and an oxadiazol group . These groups are common in many organic compounds and have various properties and uses in chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The benzamide and oxadiazol groups likely contribute to the compound’s polarity, while the dimethylamino group could participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its constituent groups. For example, the dimethylamino group could undergo protonation under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by its polarity, and its melting and boiling points would depend on the strength of the intermolecular forces .Applications De Recherche Scientifique
Fluorescent and Protective Applications
1-Dimethylamino-8-methylaminonaphthalene has been introduced as a protecting group for benzoxaboroles, highlighting its application in creating fluorescent, charge-neutral complexes. These complexes are highly stable under basic conditions and can be cleaved in aqueous acid to release free benzoxaborole, showcasing potential in chemical synthesis and fluorescence applications (Brett VanVeller, Matthew R. Aronoff, R. Raines, 2013).
Central Nervous System Agent Development
Derivatives of dimethylamino compounds, including 4-(Dimethylamino)- and 4-(methylamino)-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives, have been explored for their potential as central nervous system agents. This research showcases the synthesis and biological evaluation of these compounds, indicating their utility in developing antidepressants and other CNS-targeted therapies (L. Martin, M. Worm, M. Agnew, H. Kruse, J. Wilker, H. Geyer, 1981).
Anticancer Compound Synthesis
Research into the synthesis, characterization, and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole highlights the application of similar structures in anticancer drug development. This study demonstrates how compounds derived from naphthalene and 1,3,4-oxadiazole can be synthesized and evaluated for their effectiveness against cancer cell lines, offering a pathway for new anticancer treatments (Salahuddin, M. Shaharyar, A. Mazumder, M. Ahsan, 2014).
Synthesis of Complex Heterocycles
The synthesis of complex heterocycles, such as 1,2,4,5-Tetrakis(dimethylamino)benzene and 2,3,6,7-Tetrakis(dimethylamino)naphthalene, reveals the deep chemical interest in structures containing dimethylamino groups. These compounds are noted for their electron-donor functions and the potential for intramolecular hydrogen bonding, illustrating the versatility of dimethylamino-containing compounds in designing molecules with specific electronic and structural properties (H. Staab, K. Elbl-Weiser, C. Krieger, 2000).
Corrosion Inhibition
Benzothiazole derivatives featuring dimethylamino groups have been synthesized and evaluated for their corrosion inhibiting effects on steel in acidic environments. This research underscores the potential of dimethylamino compounds in industrial applications, specifically in protecting metals from corrosion, thereby extending their usability and integrity in harsh chemical conditions (Zhiyong Hu, Meng Yan-bin, Xuemei Ma, Hailin Zhu, Li Jun, Li Chao, D. Cao, 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(dimethylamino)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-25(2)18-11-9-15(10-12-18)19(26)22-21-24-23-20(27-21)17-8-7-14-5-3-4-6-16(14)13-17/h7-13H,3-6H2,1-2H3,(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOKDQMQDMJBAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate](/img/structure/B2833427.png)
![2-[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2833428.png)
![4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2833430.png)
![Ethyl 3-[(4-fluorophenyl)methyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2833432.png)
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2833434.png)
![2-Bromo-4-[2-(methylamino)ethyl]phenol;hydrochloride](/img/structure/B2833435.png)



![2-(methoxycarbonyl)phenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxylate](/img/structure/B2833440.png)
![2-(4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2833441.png)
![2-Chloro-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide](/img/structure/B2833442.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)

